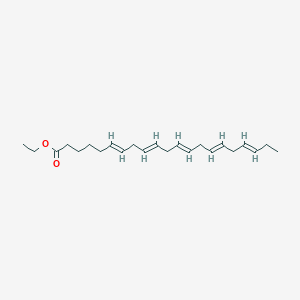
Dixylyl hydrogen dithiophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dixylyl hydrogen dithiophosphate is a chemical compound with the molecular formula C16H19O2PS2. It is a member of the dithiophosphate family, which is known for its applications in various industrial processes, particularly in the mining and metallurgical industries. This compound is characterized by its ability to act as a flotation collector, aiding in the separation of valuable minerals from ores.
准备方法
Synthetic Routes and Reaction Conditions
Dixylyl hydrogen dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide with cresol (a type of phenol). The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired dithiophosphate compound. The general reaction can be represented as follows:
P2S5+4C7H8O→2(C7H8O)2PSS2H
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where phosphorus pentasulfide and cresol are mixed and heated. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the final product. The resulting compound is then purified through distillation or recrystallization processes.
化学反应分析
Types of Reactions
Dixylyl hydrogen dithiophosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form bis(dixylyl dithiophosphate).
Reduction: It can be reduced under specific conditions to yield different sulfur-containing compounds.
Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by metal ions, forming metal dithiophosphates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like copper sulfate or zinc chloride are often used in substitution reactions.
Major Products
Oxidation: Bis(dixylyl dithiophosphate)
Reduction: Various sulfur-containing compounds
Substitution: Metal dithiophosphates (e.g., copper dixylyl dithiophosphate)
科学研究应用
Dixylyl hydrogen dithiophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in drug delivery systems.
Industry: It is widely used in the mining industry as a flotation collector, aiding in the separation of valuable minerals from ores.
作用机制
The mechanism of action of dixylyl hydrogen dithiophosphate involves its ability to bind to metal ions. This binding facilitates the formation of stable complexes, which are essential in various industrial processes. The compound acts as a collector in flotation processes by adsorbing onto the surface of mineral particles, making them hydrophobic and allowing them to be separated from the aqueous phase.
相似化合物的比较
Similar Compounds
- O,O-di-sec-butyl hydrogen dithiophosphate
- O,O-diisopropyl hydrogen dithiophosphate
- O,O-diethyl hydrogen phosphorodithioate
- O,O-dimethyl hydrogen dithiophosphate
Uniqueness
Dixylyl hydrogen dithiophosphate is unique due to its specific structure, which provides it with distinct chemical properties. Compared to other dithiophosphates, it exhibits higher selectivity and efficiency in flotation processes, making it a preferred choice in the mining industry. Its ability to form stable complexes with a wide range of metal ions also sets it apart from similar compounds.
属性
CAS 编号 |
36182-29-3 |
|---|---|
分子式 |
C16H19O2PS2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
(2,4-dimethylphenoxy)-(2,4-dimethylphenyl)sulfanyl-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H19O2PS2/c1-11-5-7-15(13(3)9-11)18-19(17,20)21-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H,17,20) |
InChI 键 |
GDEWWKNUZBVOJK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OP(=S)(O)SC2=C(C=C(C=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)
![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)


![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)
![(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine](/img/structure/B13816681.png)



![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)
![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)

